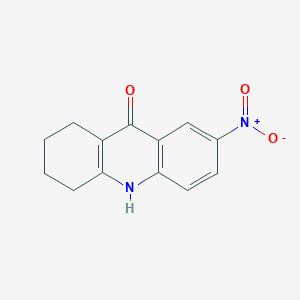

7-nitro-1,3,4,10-tetrahydroacridin-9(2H)-one

Description

7-Nitro-1,3,4,10-tetrahydroacridin-9(2H)-one is a nitrogen-containing heterocyclic compound characterized by a partially hydrogenated acridinone backbone with a nitro (-NO₂) substituent at the 7-position. This compound (CAS: 873412-28-3) is synthesized via methods involving cyclization and nitration reactions, yielding a purity of 95% under optimized conditions . Its molecular formula is C₁₃H₁₂N₂O₃, with a molecular weight of 244.25 g/mol.

Properties

IUPAC Name |

7-nitro-2,3,4,10-tetrahydro-1H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c16-13-9-3-1-2-4-11(9)14-12-6-5-8(15(17)18)7-10(12)13/h5-7H,1-4H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOULSGQSNUDFEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)C3=C(N2)C=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization and Nitration Approach

One common approach involves synthesizing the tetrahydroacridinone skeleton first, then introducing the nitro group via electrophilic aromatic substitution.

- Starting materials: 1,2,3,4-tetrahydroacridin-9(2H)-one or its precursors.

- Nitration: Using nitrating agents such as nitric acid or mixed acid under controlled temperature to selectively nitrate the 7-position.

- Reaction conditions: Low temperature (0–5 °C) to avoid over-nitration or decomposition.

- Workup: Neutralization, extraction, and recrystallization to isolate the nitro-substituted product.

This method is supported by patent literature describing similar acridinone derivatives, where nitration is performed after core formation to ensure regioselectivity and yield.

One-Pot Multicomponent Synthesis

Recent advances include one-pot multicomponent reactions catalyzed by heterogeneous catalysts such as HY-zeolite or β-cyclodextrin, which facilitate the formation of fused acridine derivatives with nitro substituents.

- Reactants: Dimedone, nitro-substituted aryl aldehydes, and ammonium acetate.

- Catalysts: HY-zeolite or β-cyclodextrin as green, reusable catalysts.

- Solvent: Ethanol or aqueous ethanol mixtures.

- Conditions: Reflux for 2.5–3.5 hours.

- Yields: High yields reported (70–90%) with good purity.

- Advantages: Simplified procedure, environmentally friendly, catalyst recyclability.

This method is exemplified by the synthesis of nitro-substituted tetrahydroacridinone derivatives closely related to the target compound, with detailed spectroscopic characterization confirming structure and purity.

Stepwise Synthesis via Intermediate Formation

Another approach involves preparing key intermediates such as 7-hydroxy or 7-amino tetrahydroacridinones, followed by nitration or substitution reactions.

- Intermediate preparation: Starting from p-methoxy phenethylamine or related compounds.

- Functional group transformations: Hydroxylation, acetylation, or amination steps.

- Final nitration: Conversion of intermediates to the nitro-substituted target.

- Purification: Crystallization or chromatographic techniques.

This method is detailed in patent documents describing the preparation of related acridinone hydrochloride salts with yields around 85% and purity above 95%.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Reaction Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclization + Nitration | Tetrahydroacridinone derivatives | HNO3 or mixed acid, 0–5 °C | 1–3 hours | 30–85 | >95 | Requires careful temperature control |

| One-Pot Multicomponent (HY-zeolite) | Dimedone, nitro-aryl aldehydes, NH4OAc | HY-zeolite, EtOH reflux | 2.5–3.5 hours | 70–90 | High | Green catalyst, reusable, high efficiency |

| One-Pot Multicomponent (β-cyclodextrin) | Dimedone, benzaldehyde derivatives, hydrazine hydrate | β-cyclodextrin, reflux at 80 °C | ~3 hours | ~96 | High | Environmentally friendly, high yield |

| Stepwise Intermediate Synthesis | p-Methoxy phenethylamine, others | Multi-step, acetylation, nitration | Several steps | ~85 | 95+ | Multi-step, higher complexity |

Research Findings and Analytical Data

- Spectroscopic characterization: 1H-NMR, 13C-NMR, IR, and mass spectrometry confirm the structure and substitution pattern of the nitro group at the 7-position.

- Melting points: Typically in the range of 260–288 °C for nitro-substituted tetrahydroacridinones, indicating high purity and crystallinity.

- Yields: Optimized one-pot methods achieve yields up to 90%, while classical nitration methods may have lower yields due to side reactions.

- Catalyst reusability: HY-zeolite and β-cyclodextrin catalysts maintain activity over multiple cycles, enhancing sustainability.

- Purity: Purification by recrystallization or chromatography yields products with purity above 95%, suitable for further biological evaluation.

Chemical Reactions Analysis

Types of Reactions

7-nitro-1,3,4,10-tetrahydroacridin-9(2H)-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Major Products Formed

Reduction: 7-amino-1,3,4,10-tetrahydroacridin-9(2H)-one.

Substitution: Various substituted acridines depending on the nucleophile used.

Oxidation: Oxidized derivatives of the acridine ring system.

Scientific Research Applications

7-nitro-1,3,4,10-tetrahydroacridin-9(2H)-one has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex acridine derivatives.

Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.

Mechanism of Action

The mechanism of action of 7-nitro-1,3,4,10-tetrahydroacridin-9(2H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in the compound’s reactivity and binding affinity, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 7-Position

The 7-position substituent significantly alters physicochemical and spectral properties. Key analogs include:

Key Observations :

- Electronic Effects: The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to electron-donating groups like methoxy (-OCH₃) or amino (-NH₂). This impacts reactivity in electrophilic substitution reactions .

- Melting Points: Halogenated derivatives (e.g., 7-Cl, 7-Br) exhibit higher melting points (269–276°C) than methoxy or amino analogs, likely due to stronger intermolecular halogen bonding .

- Synthesis Efficiency: Nitro-substituted acridinones achieve higher yields (95%) compared to dichloro derivatives (e.g., 6,8-dichloro: 83% yield) .

Core Structure Modifications

Hydrogenation Status

- Fully Aromatic vs. 7-Nitro-1,3,4,10-tetrahydroacridin-9(2H)-one: Partially hydrogenated, enhancing solubility in polar solvents due to reduced planarity .

Functional Group Additions

Biological Activity

7-Nitro-1,3,4,10-tetrahydroacridin-9(2H)-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

7-Nitro-1,3,4,10-tetrahydroacridin-9(2H)-one has the chemical formula and is characterized by its unique bicyclic structure that contributes to its biological properties. The presence of the nitro group is significant for its interaction with biological targets.

The biological activity of 7-nitro-1,3,4,10-tetrahydroacridin-9(2H)-one is primarily attributed to its role as a cholinesterase inhibitor . This mechanism is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound exhibits selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes that break down the neurotransmitter acetylcholine.

Table 1: Inhibition Potency of 7-Nitro-1,3,4,10-tetrahydroacridin-9(2H)-one

| Enzyme Target | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 0.45 |

| Butyrylcholinesterase (BuChE) | 0.55 |

Antimicrobial Activity

Nitro compounds are known for their antimicrobial properties. Research indicates that 7-nitro-1,3,4,10-tetrahydroacridin-9(2H)-one may exhibit activity against various pathogens through mechanisms similar to those observed in other nitro-containing compounds. These mechanisms often involve the generation of reactive intermediates that damage microbial DNA.

Neuroprotective Effects

In addition to cholinesterase inhibition, studies have suggested that this compound may possess neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This dual action enhances its potential as a therapeutic agent for neurodegenerative disorders.

Case Studies and Research Findings

-

Cholinesterase Inhibition Study

A study conducted by researchers demonstrated that derivatives of 7-nitro-1,3,4,10-tetrahydroacridin-9(2H)-one showed significant inhibition of AChE and BuChE. The study highlighted the structure-activity relationship (SAR) where modifications on the acridine core influenced inhibitory potency. -

Neuroprotective Mechanism

Another investigation focused on the neuroprotective properties of this compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cell lines. Results indicated a reduction in cell death and preservation of mitochondrial function at concentrations correlating with AChE inhibition. -

Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various nitro derivatives against Staphylococcus aureus and Candida albicans. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Q & A

Q. What are the optimal synthetic routes for 7-nitro-1,3,4,10-tetrahydroacridin-9(2H)-one, and how can yield and purity be maximized?

- Methodological Answer : The synthesis of acridinone derivatives typically involves cyclocondensation of nitro-substituted precursors under acidic or basic conditions. For example, similar compounds like 2-methyl-1,3,4,10-tetrahydroacridin-9(2H)-one are synthesized via a two-step process involving nitroanthranilic acid derivatives and cyclic ketones, achieving yields of ~64% after recrystallization . Key parameters include solvent choice (e.g., DMSO for NMR analysis), reaction temperature (80–100°C), and purification via column chromatography. Purity can be confirmed via melting point analysis (e.g., 352–354°C) and spectroscopic consistency (¹H/¹³C NMR, MS) .

Q. How should researchers characterize the structural and electronic properties of this compound to validate its identity?

- Methodological Answer : Use a combination of ¹H NMR (e.g., δ 11.24 ppm for NH protons), ¹³C NMR (e.g., δ 175.9 ppm for carbonyl groups), and mass spectrometry (EI-MS m/z 213 [M]⁺) to confirm structural integrity . Computational methods like DFT can predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with experimental UV-Vis or fluorescence data. Elemental analysis (C, H, N) should align with theoretical values (e.g., C: 78.36%, N: 7.03%) .

Q. What foundational pharmacological assays are suitable for initial bioactivity screening of this compound?

- Methodological Answer : Begin with in vitro assays such as enzyme inhibition (e.g., acetylcholinesterase for neurodegenerative applications) or antimicrobial disk diffusion tests. Use positive controls (e.g., donepezil for cholinesterase) and dose-response curves (IC₅₀ calculations) to quantify potency. Ensure replicates (n ≥ 3) and statistical validation (e.g., ANOVA) to minimize false positives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for acridinone derivatives across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent polarity). Perform a meta-analysis of existing data, noting differences in methodologies (e.g., cell lines, incubation times). Use factorial design experiments to isolate confounding variables (e.g., 2³ designs testing temperature, concentration, and solvent) . Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What computational strategies are recommended for predicting the compound’s interaction with biological targets?

- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger) with crystal structures of target proteins (e.g., PDB entries) to simulate binding modes. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability over 100+ ns trajectories. Use QSAR models trained on acridinone derivatives to predict ADMET properties .

Q. How can mechanistic studies elucidate the role of the nitro group in modulating reactivity or toxicity?

- Methodological Answer : Synthesize analogs with substituents (e.g., -NH₂, -Cl) at the 7-position and compare reactivity via Hammett plots or electrochemical analysis (cyclic voltammetry). Assess nitro-reduction pathways using liver microsome assays (CYP450 isoforms) to identify potential toxic metabolites. Pair with ROS detection assays (DCFH-DA) to evaluate oxidative stress contributions .

Q. What advanced separation techniques improve the isolation of stereoisomers or polymorphs of this compound?

- Methodological Answer : Use chiral HPLC (e.g., Chiralpak IA column) with polar organic mobile phases (hexane:isopropanol 90:10) for enantiomer separation. For polymorph screening, employ solvent crystallization gradients (e.g., THF/water) and characterize via PXRD and DSC. High-resolution MS (ESI-TOF) can distinguish isobaric impurities .

Methodological Frameworks for Research Design

Q. How should a theoretical framework guide the investigation of this compound’s mechanism of action?

- Answer : Align hypotheses with established theories (e.g., ligand-receptor binding kinetics for pharmacology). Use conceptual frameworks like Structure-Activity Relationship (SAR) to prioritize synthetic targets or Free-Wilson analysis to deconstruct substituent contributions . Theoretical models (e.g., Marcus theory for electron transfer) can guide experimental design for redox-active compounds .

Q. What statistical approaches are critical for validating reproducibility in multi-laboratory studies?

- Answer : Implement interlaboratory validation using standardized protocols (ICH Q2 guidelines). Apply Bland-Altman plots to assess agreement between labs and hierarchical linear modeling (HLM) to account for institutional variability. Use power analysis to determine sample sizes ensuring 80% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.